

Application Notes and Protocols for Antimicrobial Activity Screening of Sophoraflavanone H

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Compound of Interest

Compound Name: *Sophoraflavanone H*

Cat. No.: *B12308972*

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Introduction

Sophoraflavanone H is a prenylated flavonoid that holds significant promise as a novel antimicrobial agent. This document provides detailed application notes and standardized protocols for the comprehensive screening of **Sophoraflavanone H**'s antimicrobial activity. Due to the limited availability of specific data for **Sophoraflavanone H**, this document utilizes data and protocols for the closely related and well-studied compound, Sophoraflavanone G, as a representative model. The structural similarities between these compounds suggest they are likely to exhibit comparable antimicrobial properties and mechanisms of action. These protocols are designed to be adaptable for researchers investigating the potential of **Sophoraflavanone H** and other related natural products in combating microbial infections, particularly those caused by drug-resistant pathogens.

Data Presentation: Antimicrobial Activity of Sophoraflavanone G

The following tables summarize the reported antimicrobial activity of Sophoraflavanone G against a range of pathogenic bacteria. This data serves as a benchmark for screening **Sophoraflavanone H**.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---------------|-------------|-----------|
| Staphylococcus aureus (MSSA, ATCC 25923) | Gram-positive | 3.9 | [1] |
| Staphylococcus aureus (MSSA, ATCC 29213) | Gram-positive | 3.9 - 7.8 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA, USA300) | Gram-positive | 3.9 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolates) | Gram-positive | 0.5 - 8 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 3.13 - 6.25 | [3] |
| Listeria monocytogenes | Gram-positive | 0.98 | [4] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | >1000 | [4] |

Table 2: Minimum Bactericidal Concentration (MBC) of Sophoraflavanone G against oral bacteria.

| Bacterial Strain | MBC (µg/mL) | Reference |
|---|-------------|---------------------|
| Streptococcus mutans | 0.5 - 4 | [5] |
| Streptococcus sobrinus | 0.5 - 4 | [5] |
| Other mutans streptococci (14 clinical strains) | 0.5 - 4 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening of **Sophoraflavanone H**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is widely used for determining the MIC of antimicrobial agents.

Materials:

- **Sophoraflavanone H** (or G) stock solution (e.g., 1 mg/mL in DMSO)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Bacterial strains for testing
- 0.5 McFarland standard
- Spectrophotometer
- Incubator (37°C)
- Triphenyltetrazolium chloride (TTC) solution (5 mg/mL) (optional, for visualization)

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
 - Inoculate the colonies into a tube containing 5 mL of MHB.
 - Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **Sophoraflavanone H** dilutions:
 - Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
 - Add 200 µL of the **Sophoraflavanone H** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
- Inoculation:
 - Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
 - Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only) on each plate.
- Incubation:
 - Cover the plate and incubate at 37°C for 18-24 hours.
- Determination of MIC:

- The MIC is the lowest concentration of **Sophoraflavanone H** that completely inhibits visible growth of the microorganism.
- Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
- Optionally, add 20 µL of TTC solution to each well and incubate for an additional 1-2 hours. A color change to red indicates bacterial growth. The MIC is the lowest concentration where no color change is observed[4].

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine if the antimicrobial agent is bactericidal or bacteriostatic.

Materials:

- Results from the MIC test
- Tryptic Soy Agar (TSA) plates
- Sterile micropipette and tips
- Incubator (37°C)

Procedure:

- From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
- Spot-inoculate the aliquot onto a fresh TSA plate.
- Incubate the TSA plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by observing the lowest concentration at which no bacterial colonies grow on the agar plate.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

- **Sophoraflavanone H** (or G)
- Bacterial culture in logarithmic growth phase
- MHB
- Sterile flasks or tubes
- Incubator with shaking capabilities (37°C)
- TSA plates
- Sterile saline or phosphate-buffered saline (PBS) for dilutions

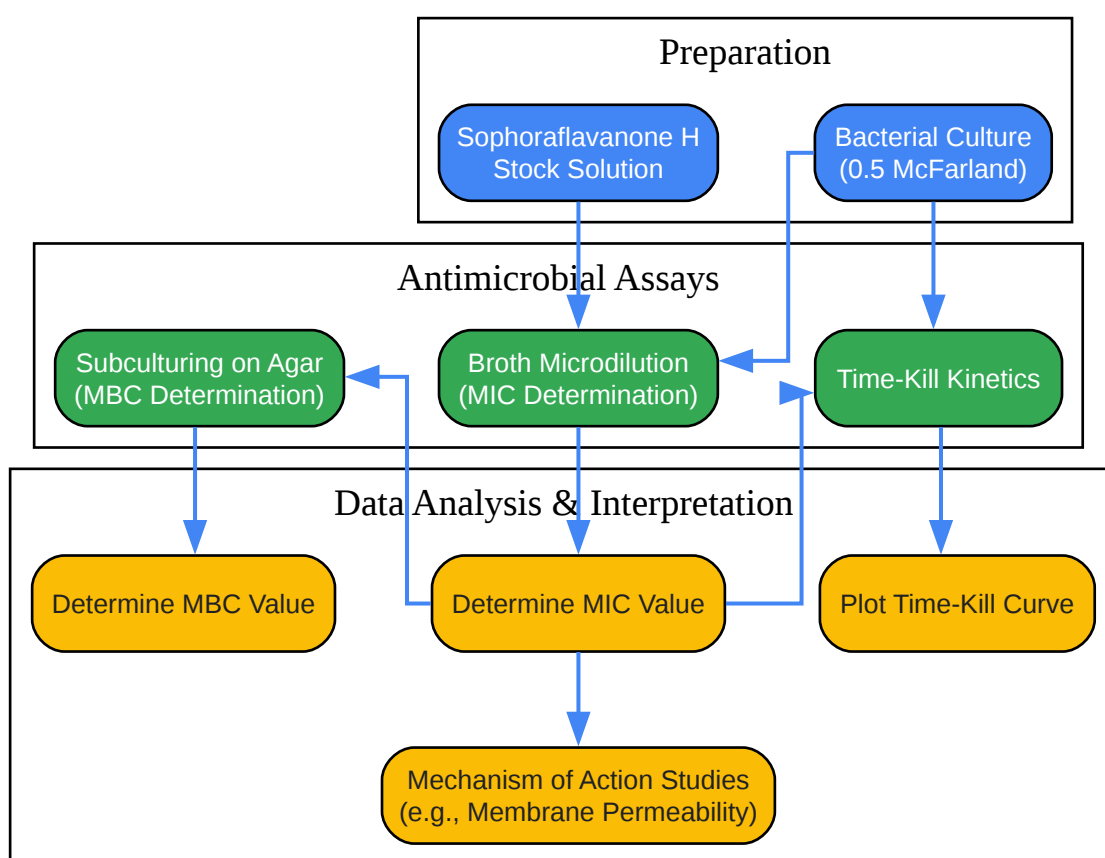
Procedure:

- Prepare a bacterial culture in MHB to an initial density of approximately 1×10^6 CFU/mL.
- Prepare flasks containing MHB with **Sophoraflavanone H** at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
- Inoculate each flask with the prepared bacterial culture.
- Incubate the flasks at 37°C with constant agitation.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline or PBS.
- Plate 100 µL of each dilution onto TSA plates.

- Incubate the plates at 37°C for 24 hours.
- Count the number of colonies (CFU/mL) on each plate.
- Plot the log₁₀ CFU/mL against time for each concentration of **Sophoraflavanone H**. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

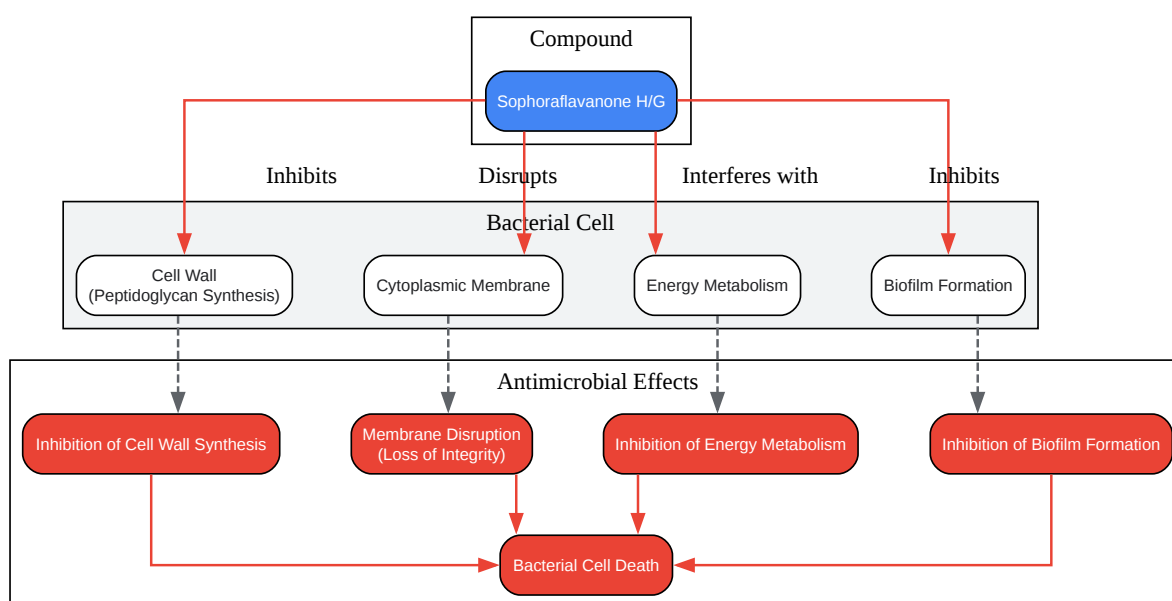


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Caption: Workflow for antimicrobial activity screening of **Sophoraflavanone H**.

Proposed Signaling Pathway for Antimicrobial Action of Sophoraflavanones

Based on studies of related compounds like Sophoraflavanone G, the following diagram illustrates the proposed mechanism of antimicrobial action.



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